
Application Notes and Protocols: Copper-
Catalyzed Allylic Oxidation with tert-Butyl

Peroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tert-Butyl peroxybenzoate

Cat. No.: B1203932 Get Quote
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Introduction
The copper-catalyzed allylic oxidation of olefins using tert-butyl peroxybenzoate, commonly

known as the Kharasch-Sosnovsky reaction, is a powerful and versatile method for the direct

functionalization of C-H bonds at the allylic position. This transformation provides access to

valuable allylic esters, which are key intermediates in the synthesis of a wide range of

biologically active molecules, natural products, and pharmaceuticals. The reaction is attractive

due to the use of an inexpensive and earth-abundant copper catalyst and a commercially

available oxidant. Furthermore, the development of asymmetric variants has enabled the

enantioselective synthesis of chiral allylic esters, a crucial aspect in drug development where

stereochemistry plays a vital role.

These application notes provide a comprehensive overview of the copper-catalyzed allylic

oxidation with tert-butyl peroxybenzoate, including its mechanism, detailed experimental

protocols for both racemic and asymmetric transformations, and a summary of its substrate

scope.
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The mechanism of the Kharasch-Sosnovsky reaction is generally understood to proceed

through a radical pathway. The key steps are initiated by the copper catalyst, which facilitates

the homolytic cleavage of the peroxide bond in tert-butyl peroxybenzoate. The proposed

catalytic cycle is as follows:

Initiation: A copper(I) species reacts with tert-butyl peroxybenzoate to generate a copper(II)

species, a tert-butoxy radical, and a benzoate anion.

Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from

the allylic position of the olefin substrate, forming an allylic radical and tert-butanol.

C-O Bond Formation: The allylic radical then reacts with the copper(II) benzoate complex.

This step is believed to involve the formation of a copper(III) intermediate, followed by

reductive elimination to yield the allylic benzoate product and regenerate the copper(I)

catalyst.

The enantioselectivity in asymmetric versions of the reaction is controlled by the chiral ligand

coordinated to the copper center, which influences the facial selectivity of the reaction between

the allylic radical and the copper complex.
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Caption: Proposed radical mechanism for the Kharasch-Sosnovsky reaction.

Experimental Protocols
Protocol 1: Racemic Allylic Oxidation of Cyclohexene
This protocol is adapted from a procedure described in Organic Syntheses.

Materials:

Cyclohexene

tert-Butyl peroxybenzoate

Copper(I) bromide (CuBr)

Anhydrous solvent (e.g., benzene or acetonitrile)
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Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Stirring and heating apparatus

Procedure:

To a stirred solution of cyclohexene (5.0 equivalents) in the chosen anhydrous solvent, add a

catalytic amount of copper(I) bromide (0.01 equivalents).

Heat the mixture to reflux (for benzene) or the desired reaction temperature.

Add tert-butyl peroxybenzoate (1.0 equivalent) dropwise to the reaction mixture over a

period of 1 hour.

After the addition is complete, continue to stir the reaction mixture at the same temperature

for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting

material.

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution

of sodium bicarbonate to remove any benzoic acid byproduct.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to afford the desired 3-(benzoyloxy)cyclohex-1-ene.

Protocol 2: Asymmetric Allylic Oxidation of a Terminal
Olefin
This protocol is a general procedure based on literature reports for the enantioselective

oxidation of terminal olefins using a chiral bis(oxazoline) (BOX) ligand.
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Materials:

Terminal olefin (e.g., 1-octene)

tert-Butyl peroxybenzoate

Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·0.5C₆H₆)

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

Anhydrous, degassed solvent (e.g., acetone or acetonitrile)

Inert atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware for air-sensitive reactions

Stirring and cooling apparatus

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline)

ligand (0.05 equivalents) and copper(I) trifluoromethanesulfonate benzene complex (0.05

equivalents) in the anhydrous, degassed solvent.

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral

copper complex.

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

Add the terminal olefin (1.0 equivalent) to the reaction mixture.

Slowly add tert-butyl peroxybenzoate (1.2 equivalents) to the stirred solution.

Allow the reaction to proceed at the set temperature for the specified time (can range from

several hours to days), monitoring the progress by TLC or GC.

Once the reaction is complete, quench the reaction by exposing it to air.
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Dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with

water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed allylic oxidation

of various olefins with tert-butyl peroxybenzoate.

Table 1: Racemic Allylic Oxidation of Various Olefins

Entry
Substra
te

Catalyst Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Cyclohex

ene
CuBr Benzene 80 4 80-85

Organic

Synthese

s

2
Cyclopen

tene
CuBr Benzene 80 4 75

3 1-Octene CuBr Benzene 80 4 70

4 α-Pinene CuCl - 70 24 65

5
Limonen

e
Cu(OAc)₂

Acetonitri

le
60 12 58

Table 2: Asymmetric Allylic Oxidation of Cyclic Olefins
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Entry
Substr
ate

Coppe
r Salt

Chiral
Ligand

Solven
t

Temp
(°C)

Time
(d)

Yield
(%)

ee (%)

1
Cyclohe

xene
CuOTf

Pyridine

bis(diph

enyloxa

zoline)

Aceton

e
0 5 55 86

2
Cyclope

ntene
CuOTf

Pyridine

bis(diph

enyloxa

zoline)

Aceton

e
0 5 50 81

3
Cyclohe

ptene
CuOTf

Pyridine

bis(diph

enyloxa

zoline)

Aceton

e
0 7 48 75

4
Cyclooc

tene
CuOTf

Pyridine

bis(diph

enyloxa

zoline)

Aceton

e
0 7 45 68

Table 3: Asymmetric Allylic Oxidation of Acyclic Olefins
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Entry
Substr
ate

Coppe
r Salt

Chiral
Ligand

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

ee (%)

1

(E)-4-

Phenyl-

1-

butene

Cu(OTf)

₂

Bis(oxa

zoline)
CH₂Cl₂ -20 48 62 92

2

(E)-1,4-

Diphen

yl-1-

butene

Cu(OTf)

₂

Bis(oxa

zoline)
CH₂Cl₂ -20 72 58 88

3

1-

Dodece

ne

Cu(OTf)

₂

Bis(oxa

zoline)
CH₂Cl₂ -20 96 45 75

Mandatory Visualizations
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Caption: General experimental workflow for copper-catalyzed allylic oxidation.
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To cite this document: BenchChem. [Application Notes and Protocols: Copper-Catalyzed
Allylic Oxidation with tert-Butyl Peroxybenzoate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1203932#copper-catalyzed-allylic-
oxidation-with-tert-butyl-peroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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